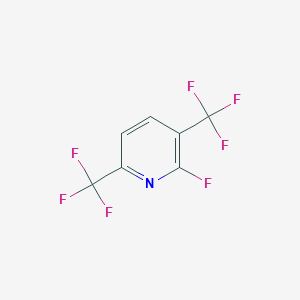

2-Fluoro-3,6-bis(trifluoromethyl)pyridine

Description

Overview of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. Its structure is analogous to benzene, but the nitrogen atom imparts distinct properties, including basicity and polarity. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is crucial for molecular recognition at biological receptors and enhancing the pharmacokinetic properties of drugs.

The pyridine nucleus is a core component in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Its versatility allows for straightforward functionalization at various positions on the ring, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired activities. This has made pyridine and its derivatives a cornerstone for the development of new chemical entities.

Historical Development and Academic Interest in Fluorinated Pyridines

Academic and industrial interest in fluorinated pyridines has grown substantially over the past few decades. Early methods for synthesizing these compounds were often harsh and lacked regioselectivity. However, the development of more sophisticated synthetic methodologies, including direct fluorination and the use of fluorinated building blocks, has made a wide array of specifically substituted fluoropyridines more accessible. acs.orgacs.org

The introduction of fluorine-containing groups to the pyridine ring can dramatically alter its chemical reactivity and biological activity. For instance, trifluoromethyl groups can enhance the efficacy of agrochemicals. nih.gov Consequently, research has focused on developing efficient syntheses for various trifluoromethylpyridine (TFMP) isomers to be used as key intermediates. nih.govacs.org The ongoing development of novel methods for the regioselective trifluoromethylation of pyridine rings continues to be an active area of research, highlighting the sustained importance of this class of compounds. chemistryviews.org

Defining the Research Scope and Unique Characteristics of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043)

The unique structure of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine consists of a pyridine ring substituted with three highly electronegative groups: a fluorine atom at the 2-position and two trifluoromethyl groups at the 3- and 6-positions. This specific arrangement is predicted to create a highly electron-deficient aromatic system. The powerful electron-withdrawing effects of the two -CF3 groups, combined with that of the fluorine atom, would significantly decrease the basicity of the ring nitrogen and activate the ring towards nucleophilic aromatic substitution. The fluorine atom at the 2-position, in particular, would be expected to be an excellent leaving group in such reactions, a property observed in the analogous compound 2-Chloro-3,6-bis(trifluoromethyl)pyridine. cphi-online.com

Table 1: Physicochemical Properties of Related Fluorinated Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Bis(trifluoromethyl)pyridine (B1297899) | 455-00-5 | C7H3F6N | 215.10 | Solid | 55-59 | 82 (at 18 mmHg) |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 65753-52-8 | C6H3F4N | 165.09 | Solid | N/A | N/A |

| 2-Fluoro-6-(trifluoromethyl)pyridine (B1301170) | 94239-04-0 | C6H3F4N | 165.09 | Liquid | N/A | N/A |

| 2-fluoro-3,5-bis(trifluoromethyl)pyridine | 1429636-81-1 | C7H2F7N | 233.09 | N/A | N/A | N/A |

| 2-Chloro-3,6-bis(trifluoromethyl)pyridine | 175136-26-2 | C7H2ClF6N | 249.55 | Oil | N/A | N/A |

Data sourced from publicly available chemical supplier information. cphi-online.comsigmaaldrich.comnih.govuni.lu N/A indicates data not available.

Current Research Status and Identified Gaps for 2-Fluoro-3,6-bis(trifluoromethyl)pyridine

The current research status of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine appears to be nascent, with no specific synthetic preparations, spectroscopic characterizations, or reactivity studies published in peer-reviewed literature. This represents a significant gap in the chemical space of fluorinated pyridines.

The primary research gap is the absence of a viable and documented synthetic route to this specific isomer. The development of such a synthesis would be the first step toward exploring its potential. Following its synthesis, a comprehensive study of its physical and chemical properties would be necessary. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) and an investigation of its reactivity, particularly in nucleophilic aromatic substitution reactions. Given the utility of other polysubstituted fluorinated pyridines as versatile building blocks, the lack of information on 2-Fluoro-3,6-bis(trifluoromethyl)pyridine highlights an unexplored area with potential for applications in the synthesis of novel bioactive compounds and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C7H2F7N |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2-fluoro-3,6-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |

InChI Key |

FQMWGZSXWROALP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3,6 Bis Trifluoromethyl Pyridine and Its Precursors

Strategies for the Introduction of Fluorine into Pyridine (B92270) Systems

The incorporation of fluorine onto a pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. However, this same property makes the ring susceptible to nucleophilic substitution, which is a cornerstone of many fluorination strategies.

Nucleophilic Fluorination Approaches, including Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing fluorine into pyridine rings, particularly through halogen exchange (Halex) reactions. In this approach, a leaving group, typically a chlorine or bromine atom, is displaced by a fluoride (B91410) ion. The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

A common source of fluoride for these reactions is anhydrous potassium fluoride (KF) or cesium fluoride (CsF). For instance, 2,3,5,6-tetrachloro-4-cyanopyridine can be converted to 4-cyano-2,3,5,6-tetrafluoropyridine in good yield by reaction with anhydrous KF at elevated temperatures. proquest.com The nitro group also serves as an effective leaving group for nucleophilic fluorination. Methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate using CsF in dry DMSO, demonstrating the viability of the nitropyridine pathway for SNAr fluorination. nih.gov

Industrially, halogen exchange is a crucial process. The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) can be achieved from 2-chloro-6-(trichloromethyl)pyridine (N-serve) using anhydrous hydrogen fluoride (AHF) under pressure and high temperature in the presence of a mixed antimony halide catalyst. google.com This reaction accomplishes both the fluorination of the ring at the 2-position and the conversion of the trichloromethyl group to a trifluoromethyl group via halogen exchange.

| Substrate | Reagent(s) | Product | Yield |

| 2,3,5,6-Tetrachloro-4-cyanopyridine | Anhydrous KF | 4-Cyano-2,3,5,6-tetrafluoropyridine | Good |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% |

| 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous HF, Antimony Halide Catalyst | 2-Fluoro-6-(trifluoromethyl)pyridine | >95% |

Electrophilic Fluorination Methodologies

Direct electrophilic fluorination of the electron-deficient pyridine ring is generally difficult. Consequently, strategies often involve modifying the substrate to make it more susceptible to attack by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4).

One approach is the electrophilic fluorination of partially saturated pyridine precursors. For example, 1,2-dihydropyridines can be treated with Selectfluor® to yield fluorinated 3,6-dihydropyridines. These intermediates can subsequently eliminate hydrogen fluoride under mild conditions to form the corresponding aromatic fluorinated pyridines. nih.gov Another strategy involves the temporary dearomatization of the pyridine ring. Pyridines can be converted into ring-opened Zincke imine intermediates, which then undergo regioselective C–F bond formation with electrophilic fluorinating reagents before ring-closing to yield 3-fluoropyridines. acs.org Palladium(IV) complexes have also been developed as electrophilic fluorinating reagents capable of fluorinating aryl-palladium(II) precursors. nih.gov

| Substrate Type | Reagent(s) | Intermediate/Product | Key Feature |

| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | Fluorination of a non-aromatic precursor |

| Pyridines | Dinitrochlorobenzene, Amine, Electrophilic Fluorinating Reagent | 3-Fluoropyridines | Fluorination via Zincke imine intermediates |

| Pd(II)-aryl complexes | Pd(IV)-F complex | Fluorinated arenes/heteroarenes | Fluorination of organometallic precursors |

Direct Fluorination Techniques

Direct C–H fluorination offers a highly efficient route to fluorinated pyridines by avoiding the need for pre-functionalized substrates. One of the most effective reagents for this transformation is silver(II) fluoride (AgF₂). This method demonstrates remarkable site-selectivity, converting the C–H bond adjacent to the ring nitrogen (the C-2 position) to a C–F bond. orgsyn.org The reaction is tolerant of various functional groups and proceeds at or near ambient temperature. orgsyn.org This site-selective C-H fluorination has been successfully applied to a range of complex, multi-substituted pyridines and diazines, making it a valuable tool for late-stage functionalization in drug discovery. nih.govacs.org

Methods for the Incorporation of Trifluoromethyl Groups onto Pyridine Rings

Similar to fluorination, the introduction of trifluoromethyl (CF₃) groups can be achieved by either building the pyridine ring from CF₃-containing precursors or by direct trifluoromethylation of a pre-formed pyridine ring.

Construction of Pyridine Rings from Trifluoromethyl-Containing Building Blocks

A powerful and common strategy for synthesizing trifluoromethylpyridines involves the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This "bottom-up" approach allows for precise control over the placement of the CF₃ group. Several versatile building blocks are commercially available or easily synthesized for this purpose. researchoutreach.org

| Common CF₃-Containing Building Blocks |

| Ethyl 2,2,2-trifluoroacetate |

| 2,2,2-Trifluoroacetyl chloride |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |

| Hexafluoroacetylacetone |

For example, 4,6-bis(trifluoromethyl)pyridines can be synthesized through the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. orgsyn.org This methodology highlights the modularity of using building blocks to assemble complex, fluorinated heterocyclic systems.

Direct C-H Trifluoromethylation of Pyridine Derivatives

Direct trifluoromethylation of an existing pyridine heterocycle is an attractive, atom-economical strategy. However, controlling the regioselectivity can be challenging, as methods involving trifluoromethyl radicals often yield a mixture of 2-, 3-, and 4-substituted products. chemrxiv.org To overcome this, several regioselective methods based on different reaction mechanisms have been developed.

One successful strategy involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This activation facilitates a regioselective nucleophilic trifluoromethylation at the C2 or C4 position upon treatment with trifluoroacetic acid in the presence of silver carbonate. researchgate.netacs.org

Conversely, to achieve trifluoromethylation at the C3 position, a different activation method is required. Pyridine derivatives can be activated towards electrophilic attack through hydrosilylation. The resulting N-silyl enamine intermediate then reacts selectively at the C3 position with an electrophilic CF₃ source, such as a Togni reagent. chemrxiv.orgchemistryviews.org

In addition to C-H trifluoromethylation, the substitution of a halogen atom (C-X) is also a common direct method. Bromo- or iodopyridines can react with trifluoromethyl active species, such as trifluoromethyl copper (CuCF₃), to yield the corresponding trifluoromethylated products. nih.gov For example, 2,6-bis(trifluoromethyl)pyridine (B1297899) can be synthesized in high yield from 2,6-dibromopyridine (B144722) using a CuCF₃ reagent generated in situ. chemicalbook.com

| Method | Activation Strategy | Reagents | Position(s) |

| Nucleophilic Trifluoromethylation | N-methylation | Trifluoroacetic acid, Ag₂CO₃ | C2 / C4 |

| Electrophilic Trifluoromethylation | Hydrosilylation | Togni Reagent I | C3 |

| Copper-mediated Trifluoromethylation | Halogenated Substrate (e.g., C-Br) | CuCF₃ | Position of Halogen |

Chlorine/Fluorine Exchange using Trichloromethylpyridine Intermediates

A cornerstone in the synthesis of trifluoromethylpyridines is the chlorine/fluorine exchange reaction. This method involves the conversion of a trichloromethyl (-CCl₃) group on the pyridine ring into a trifluoromethyl (-CF₃) group. nih.govresearchoutreach.orgresearchoutreach.org The process typically starts with a methylpyridine (picoline) or dimethylpyridine (lutidine) precursor, which undergoes chlorination to form a (trichloromethyl)pyridine intermediate. This intermediate is then subjected to fluorination.

For a molecule with two trifluoromethyl groups like 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043), a plausible precursor would be a lutidine derivative that is first chlorinated to produce a bis(trichloromethyl)pyridine. This intermediate then undergoes fluorination. The fluorinating agent is often anhydrous hydrogen fluoride (HF) or a metal fluoride like potassium fluoride (KF). nih.govgoogle.com Antimony halides are sometimes used as catalysts to facilitate the exchange. google.com

In addition to the trifluoromethyl groups, the introduction of a fluorine atom onto the pyridine ring at the 2-position is a critical step. This can be achieved by fluorinating a corresponding chloro-pyridine precursor, such as 2-chloro-3,6-bis(trichloromethyl)pyridine. The chlorine atom at the 2-position can be exchanged for fluorine, often using a fluorinating agent like potassium fluoride. nih.gov Alternatively, a 2-fluoro-pyridine by-product from another reaction can sometimes be converted to the desired 2-chloro-pyridine compound by exchange with a trichloromethylpyridine compound at elevated temperatures (50-250°C). google.com

Convergent and Linear Multi-Step Synthetic Routes to 2-Fluoro-3,6-bis(trifluoromethyl)pyridine

The construction of a complex molecule like 2-Fluoro-3,6-bis(trifluoromethyl)pyridine necessitates a carefully planned multi-step synthesis, which can be either linear or convergent.

A common linear approach begins with the chlorination of a suitable methyl- or chloromethyl-substituted pyridine. For instance, a starting material like 2-chloro-3,6-dimethylpyridine (B2693059) would first undergo radical chlorination on the methyl groups to form 2-chloro-3,6-bis(trichloromethyl)pyridine. This key intermediate then serves as the substrate for subsequent fluorination reactions.

The fluorination process involves two distinct transformations:

Halogen Exchange (Halex) on the side chains: The two -CCl₃ groups are converted to -CF₃ groups. This is typically achieved by reaction with anhydrous hydrogen fluoride (HF) under pressure and at elevated temperatures. google.com

Nucleophilic Aromatic Substitution (SNAr) on the ring: The chlorine atom at the 2-position is replaced by a fluorine atom. This step often requires a high-temperature reaction with a fluoride source like spray-dried potassium fluoride.

These steps can sometimes be performed simultaneously or in a stepwise fashion depending on the desired outcome and the reactivity of the intermediates. jst.go.jp

Achieving high yield and correct regioselectivity (the precise placement of substituents) is paramount in pyridine synthesis. Reaction conditions must be meticulously controlled.

Temperature and Pressure: In vapor-phase fluorination reactions, the temperature is a critical parameter, often exceeding 300°C. jst.go.jp For liquid-phase fluorinations using HF, temperatures can range from 70°C to 250°C with superatmospheric pressures from 5 to 1,200 psig. google.comgoogle.com Controlling these parameters influences the extent of fluorination and minimizes byproduct formation.

Catalysts: Catalysts like antimony halides (e.g., SbCl₂F₃, SbCl₃F₂) can be employed to improve the efficiency of the chlorine/fluorine exchange reaction on the trichloromethyl groups. google.com The ratio and concentration of these catalysts are optimized to maximize yield.

Molar Ratios: In the initial chlorination steps, the molar ratio of chlorine gas to the pyridine substrate can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov Similarly, the ratio of the fluorinating agent to the substrate is key for ensuring complete conversion.

Solvents: While some industrial processes are designed to be solvent-free to reduce costs and environmental impact, laboratory-scale syntheses may use high-boiling point aprotic solvents. google.com

The table below shows example conditions for the synthesis of a related compound, 2-fluoro-6-trifluoromethyl pyridine, which highlights the typical parameters that are optimized.

| Parameter | Optimized Value | Outcome |

| Starting Material | 2-Chloro-6-(trichloromethyl)pyridine | Precursor for fluorination |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Source of fluorine |

| Catalyst | Mixed Antimony Halides | Facilitates Cl/F exchange |

| Temperature | 70–150 °C | Optimized for reaction rate |

| Pressure | 2–4.0 MPa | Maintains liquid phase |

| Yield | >95% | High conversion to product |

| Purity | >99% | High selectivity |

Data derived from a synthetic method for 2-fluoro-6-trifluoromethyl pyridine. google.com

For a synthetic route to be commercially viable, it must be scalable, cost-effective, and environmentally acceptable. The synthesis of fluorinated pyridines often faces challenges in industrial settings due to the corrosive nature of reagents like HF and the high temperatures and pressures required.

However, significant advancements have been made. Processes have been developed that are industrially feasible and economically viable. google.com Key features of such processes include:

Continuous Flow Reactors: Moving from batch processing to continuous flow can improve safety, efficiency, and consistency, leading to higher yields (e.g., increasing from 58% to 92% in some pyridine syntheses). vcu.edu

Solvent-Free Conditions: Eliminating solvents reduces raw material costs, simplifies product purification, and minimizes waste streams. google.com

Raw Material Cost: Utilizing cheap and readily available starting materials is crucial. Many industrial syntheses start from simple picolines or lutidines. google.com

Waste Management: Processes that generate no solid waste and allow for the capture and recycling of gaseous byproducts (like HCl and HF) are highly desirable for sustainable industrial production. google.com

The development of robust vapor-phase reactors, which can handle simultaneous chlorination and fluorination, represents a significant step towards efficient, large-scale production of trifluoromethylpyridines. nih.govjst.go.jp

Purification and Isolation Techniques for Highly Fluorinated Pyridines

The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, intermediates, and byproducts. The methods used depend on the physical properties of the product and the impurities.

Distillation: Fractional distillation is the most common method for purifying liquid fluorinated pyridines on an industrial scale. google.comgoogle.com Due to the often significant differences in boiling points between the desired product and impurities, this technique can provide high-purity material.

Washing and Neutralization: The crude product is often washed with water and a basic solution (e.g., ammonium (B1175870) hydroxide) to remove acidic residues like HF and HCl. google.com

Column Chromatography: On a laboratory scale, flash column chromatography using silica (B1680970) gel is a standard technique for purifying complex mixtures of organic compounds. Eluents such as hexane (B92381) and ethyl acetate (B1210297) are used to separate components based on their polarity. orgsyn.org

Filtration and Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent. Filtration is used to collect the purified solid product and to remove solid impurities or spent catalysts at various stages. orgsyn.org

For highly fluorinated compounds, which can be chemically robust, these standard techniques are generally effective in achieving the high purity required for their final applications.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3,6 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups. In the case of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043), the reactivity in SNAr reactions is significantly enhanced.

Reactivity at the Fluorine Position and the Role of Trifluoromethyl Groups

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, making it more susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.

In 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, this inherent reactivity is dramatically amplified by the presence of two trifluoromethyl (-CF3) groups. The -CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). The placement of these groups at the C3 and C6 positions synergistically withdraws electron density from the entire pyridine ring.

This intense electron deficiency significantly lowers the activation energy for the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The negative charge in this intermediate is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom and further stabilization by the inductive pull of the two -CF3 groups.

The fluorine atom at the C2 position serves as an excellent leaving group in SNAr reactions. This may seem counterintuitive given the strength of the C-F bond. However, in the addition-elimination mechanism of SNAr, the cleavage of the carbon-leaving group bond occurs in the second, fast step. The rate is determined by the first step (nucleophilic attack), which is accelerated by highly electronegative substituents like fluorine that make the attached carbon more electrophilic. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, opposite to that in SN1 and SN2 reactions. Studies on simpler 2-fluoropyridines have shown them to be significantly more reactive than their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. organic-chemistry.orgresearchgate.net The presence of a -CF3 group further increases this reactivity. organic-chemistry.org

Regioselectivity and Site-Selective Functionalization in Fluorinated Pyridines

For 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, nucleophilic aromatic substitution occurs with exceptionally high regioselectivity at the C2 position. This site-selectivity is a result of several converging electronic factors:

Activation by Nitrogen: The C2 position is ortho to the ring nitrogen, making it one of the most electron-deficient carbons in the pyridine nucleus.

Leaving Group: The fluorine atom at C2 is the designated leaving group, and its displacement is the most favorable SNAr pathway.

The combination of these factors creates a highly electrophilic center at C2, directing nucleophilic attack exclusively to this position for the displacement of the fluoride (B91410) ion. Other positions on the ring (C4 and C5) are significantly less electrophilic and lack a suitable leaving group, thus preventing substitution at these sites. This predictable and high regioselectivity makes 2-Fluoro-3,6-bis(trifluoromethyl)pyridine a valuable building block for the synthesis of specifically functionalized 2-substituted-3,6-bis(trifluoromethyl)pyridine derivatives.

Effects of External Nucleophiles and Reaction Conditions

The high reactivity of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine allows for SNAr reactions with a diverse range of nucleophiles under relatively mild conditions. While specific studies detailing a broad scope of nucleophiles on this exact substrate are not extensively documented in readily available literature, the principles of SNAr on highly activated fluoro-heterocycles allow for predictable outcomes. Generally, O-, N-, and S-based nucleophiles react efficiently.

The reaction conditions are typically straightforward, often involving the nucleophile and a base in a polar aprotic solvent. The base serves to deprotonate the nucleophile (e.g., a phenol (B47542) or thiol) to generate the more potent anionic nucleophile. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH). Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are frequently used as they can solvate the charged intermediates effectively.

| Nucleophile | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Phenols (ArOH) | K2CO3 or Cs2CO3, DMF, 25-80 °C | 2-Aryloxy-3,6-bis(trifluoromethyl)pyridine | Generally Good to Excellent |

| Alcohols (ROH) | NaH, THF or DMF, 0-25 °C | 2-Alkoxy-3,6-bis(trifluoromethyl)pyridine | Generally Good to Excellent |

| Thiols (RSH) | K2CO3 or Et3N, MeCN or DMF, 25 °C | 2-Alkyl/Arylthio-3,6-bis(trifluoromethyl)pyridine | Generally High |

| Amines (R1R2NH) | K2CO3 or DIPEA, DMSO or NMP, 80-120 °C | 2-Amino-3,6-bis(trifluoromethyl)pyridine | Moderate to High |

This table represents expected outcomes based on the known reactivity of similar highly activated fluoro-heterocycles. Specific yields are dependent on the exact nucleophile and precise reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-F bond in 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, while susceptible to SNAr, can also be activated by transition metal catalysts, enabling its participation in various cross-coupling reactions to form C-C and C-N bonds.

Suzuki Cross-Coupling and Boronic Ester Derivatives

The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp2)-C(sp2) bonds. While aryl chlorides and bromides are more common electrophiles, the use of activated aryl fluorides has become increasingly feasible. The extreme electron deficiency of the pyridine ring in 2-Fluoro-3,6-bis(trifluoromethyl)pyridine facilitates the initial oxidative addition step to a low-valent palladium(0) catalyst, which is often the rate-limiting step for C-F bond activation.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source like Pd2(dba)3 and a phosphine (B1218219) ligand), a base (such as K2CO3, Cs2CO3, or K3PO4), and a suitable solvent system (often a mixture of an organic solvent like dioxane or toluene (B28343) and water). The reaction couples the pyridine derivative with an aryl or heteroaryl boronic acid or a more stable boronic acid pinacol (B44631) ester.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Ar-B(OH)2 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80-100 °C | Moderate to Good |

| HetAr-B(pin) | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90-110 °C | Moderate to Good |

| Ar-B(OH)2 | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 100 °C | Good to High |

This table represents typical conditions for Suzuki couplings of activated fluoro-heterocycles. Specific yields depend on the coupling partners.

Conversely, boronic ester derivatives of bis(trifluoromethyl)pyridines are also valuable synthons. For example, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester has been synthesized and successfully used in Suzuki couplings with various (hetero)aryl bromides, demonstrating the utility of this class of compounds as nucleophilic partners. researchgate.netkaust.edu.sa

Other Cross-Coupling Strategies for Functionalization

Beyond the Suzuki reaction, the activated C-F bond in 2-Fluoro-3,6-bis(trifluoromethyl)pyridine can be utilized in other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgnih.govsoton.ac.ukresearchgate.net Given the high reactivity of the substrate, copper-free conditions, which can prevent the homocoupling of the alkyne, may also be effective. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). preprints.orgresearchgate.net The electron-deficient nature of the pyridine substrate makes it an excellent candidate for this transformation.

Detailed Literature Review Reveals Gaps in the Documented Chemical Reactivity of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented reactivity of the specific compound, 2-fluoro-3,6-bis(trifluoromethyl)pyridine. While extensive research exists on the activation of C-F and C-CF3 bonds, as well as the broader reactivity of fluorinated pyridines, specific experimental or theoretical studies detailing the chemical behavior of 2-fluoro-3,6-bis(trifluoromethyl)pyridine are not presently available in published literature.

The high degree of fluorination in 2-fluoro-3,6-bis(trifluoromethyl)pyridine, with three strongly electron-withdrawing groups, renders its pyridine core exceptionally electron-deficient. This unique electronic structure is expected to govern its reactivity in distinct ways compared to less fluorinated analogues. However, without specific studies, any discussion of its behavior in the context of the requested topics would be speculative and not based on established scientific findings.

An exhaustive search for data pertaining to the following specific areas of its chemical reactivity yielded no concrete results:

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 3,6 Bis Trifluoromethyl Pyridine

X-ray Crystallography for Solid-State Structure DeterminationThere is no published X-ray crystallography data for 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043) to determine its solid-state structure.

Due to the absence of specific data for the target molecule, the generation of the requested article with the required data tables and detailed research findings cannot be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, the UV-Vis absorption spectrum is expected to be characterized by transitions involving the π-electron system of the pyridine (B92270) ring and the non-bonding electrons of the nitrogen and fluorine atoms.

The primary electronic transitions observed in pyridine and its derivatives are the π → π* and n → π* transitions. aip.orglibretexts.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in energy and result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org

The presence of strong electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents, is anticipated to significantly influence these transitions. These substituents can lower the energy of both the π and π* orbitals, leading to a shift in the absorption maxima (λmax). Specifically, the powerful inductive and mesomeric effects of the fluorine and trifluoromethyl groups are expected to cause a bathochromic (red) or hypsochromic (blue) shift of the characteristic absorption bands of the pyridine chromophore. In many fluorinated pyridines, the n → π* transition is often blue-shifted, sometimes to the extent that it is obscured by the more intense π → π* bands. aip.org

Table 1: Expected UV-Vis Absorption Data for 2-Fluoro-3,6-bis(trifluoromethyl)pyridine in a Nonpolar Solvent

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|

| π → π* | ~260 - 280 | High |

| n → π* | ~270 - 290 | Low (Potentially obscured) |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful framework for understanding the molecular properties of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine its optimized geometry, molecular orbital energies, and the distribution of electron density. researchgate.net

The calculations would reveal the impact of the electronegative fluorine atom and the two trifluoromethyl groups on the pyridine ring's geometry and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO, potentially resulting in a relatively large HOMO-LUMO gap, suggesting high stability. The molecular electrostatic potential (MEP) map would likely show a region of negative potential around the nitrogen atom and positive potential on the hydrogen atoms of the ring, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. rsc.org

Table 2: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.0 to -9.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 6.0 to 7.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

Note: These values are estimations based on DFT studies of similarly substituted fluorinated pyridines and are for illustrative purposes. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Mechanisms

The electronic structure of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, heavily influenced by its electron-deficient nature, dictates its reactivity. The pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the two trifluoromethyl groups. Any electrophilic attack would be predicted to occur at the C-4 or C-5 positions, which are the least deactivated.

Conversely, the molecule is highly activated for nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom at the C-2 position is a potential leaving group, and the strong electron-withdrawing substituents at positions 3 and 6 would stabilize the negative charge in the Meisenheimer complex intermediate, thus facilitating the reaction. nih.gov The most likely site for nucleophilic attack is the C-2 position, leading to the displacement of the fluoride (B91410) ion. Reaction mechanisms can be elucidated computationally by modeling the transition states and intermediates of potential reaction pathways.

Conformer Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the trifluoromethyl groups can rotate around the C-C single bonds. Conformer analysis, typically performed using computational methods, would be necessary to identify the most stable rotational conformations of the CF3 groups. The potential energy surface can be scanned by rotating the dihedral angles to locate the global and local energy minima.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine. mdpi.com By simulating the motion of atoms over time, MD can model how the molecule interacts with solvents and other molecules, its vibrational modes, and its conformational flexibility at different temperatures. ucl.ac.uk Such simulations are valuable for predicting macroscopic properties from microscopic behavior and for studying intermolecular interactions in condensed phases. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.govresearchgate.net For 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, a QSPR study would involve calculating a set of molecular descriptors that encode its structural, electronic, and topological features.

These descriptors can include parameters such as molecular weight, logP (octanol-water partition coefficient), molar refractivity, polar surface area, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net By developing a regression model using a dataset of related fluorinated heterocyclic compounds with known properties, the model could then be used to predict various properties of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, such as its boiling point, solubility, or toxicity, even before these are experimentally determined. researchgate.netrsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Fluoro-3,6-bis(trifluoromethyl)pyridine |

| Pyridine |

| 2-Fluoropyridine (B1216828) |

| 3-Fluoropyridine |

| 2-Chloropyridine |

| 3-Chloropyridine |

| 2-Bromopyridine |

Synthetic Utility and Emerging Research Avenues for 2 Fluoro 3,6 Bis Trifluoromethyl Pyridine

Building Block for the Synthesis of Complex Fluorinated Molecules

The presence of a labile fluorine atom at the 2-position, activated by two potent electron-withdrawing trifluoromethyl groups at the 3- and 6-positions, makes 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043) an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is the cornerstone of its utility as a versatile building block for more intricate molecular architectures.

2-Fluoro-3,6-bis(trifluoromethyl)pyridine serves as a key starting material for the synthesis of advanced heterocyclic systems. The pyridine (B92270) core, heavily substituted with fluorine-containing groups, can be incorporated into larger, fused-ring structures that are of interest in medicinal and materials chemistry. Through SNAr reactions, the fluorine atom can be displaced by bifunctional nucleophiles, leading to cyclization and the formation of novel fluorinated heterocycles.

For instance, reaction with nucleophiles containing both an amine and a hydroxyl group, or two amine groups, can lead to the formation of fused pyrimidines, diazepines, or other complex scaffolds. The trifluoromethyl groups remain intact during these transformations, imparting their unique properties to the final molecule. While specific examples for this exact isomer are not prevalent in published literature, the strategy is well-established for other polyfluorinated pyridines. nih.govmdpi.com The general approach allows chemists to construct diverse libraries of complex fluorinated molecules that would be difficult to access through other synthetic routes.

The primary utility of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine lies in its capacity to undergo clean and efficient substitution reactions to generate a wide array of functionalized pyridine derivatives. The C-F bond at the 2-position is highly polarized and susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups that can be used for subsequent chemical modifications.

Common transformations involve reactions with:

O-nucleophiles: Alcohols and phenols react in the presence of a base to form the corresponding ether derivatives.

N-nucleophiles: Primary and secondary amines readily displace the fluorine to yield substituted aminopyridines.

S-nucleophiles: Thiols can be used to synthesize the corresponding thioethers.

These reactions provide access to a broad spectrum of 3,6-bis(trifluoromethyl)pyridine derivatives functionalized at the 2-position, which are valuable intermediates for further synthetic exploration.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

|---|---|---|---|

| R-OH (Alcohol) | Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, THF) | 2-(OR)-3,6-bis(trifluoromethyl)pyridine | Alkoxy-pyridine |

| Ar-OH (Phenol) | Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) | 2-(OAr)-3,6-bis(trifluoromethyl)pyridine | Aryloxy-pyridine |

| R¹R²NH (Amine) | Base (e.g., K₂CO₃, Et₃N) or neat | 2-(NR¹R²)-3,6-bis(trifluoromethyl)pyridine | Amino-pyridine |

| R-SH (Thiol) | Base (e.g., NaH, Cs₂CO₃) in aprotic solvent | 2-(SR)-3,6-bis(trifluoromethyl)pyridine | Thioether |

Potential in Materials Science Applications (Focusing on Chemical Synthesis of Polymers/Components)

The unique electronic properties and thermal stability conferred by multiple fluorine atoms make fluorinated compounds highly desirable in materials science. pageplace.de 2-Fluoro-3,6-bis(trifluoromethyl)pyridine represents a potential building block for high-performance fluorinated materials.

This compound can theoretically be used as a monomer in step-growth polymerization. For example, in a polycondensation reaction with a bisphenol (a molecule with two -OH groups), the SNAr reaction can occur at both ends of the bisphenol, displacing the fluorine atom of two pyridine molecules. This process, repeated thousands of times, would create a long polymer chain, specifically a poly(arylene ether).

The resulting fluorinated polymers would be expected to exhibit several desirable properties, including:

High thermal stability: Due to the strong C-F and C-C bonds in the polymer backbone.

Chemical resistance: The fluorine atoms provide a shield against chemical attack.

Low dielectric constant: A common feature of highly fluorinated polymers, making them suitable for microelectronics applications.

Hydrophobicity: Resistance to moisture absorption.

By carefully selecting the co-monomer, the properties of the resulting polymer, such as solubility, glass transition temperature, and mechanical strength, could be precisely tailored.

Electron-deficient pyridine rings are common components of ligands used in coordination complexes for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The introduction of two trifluoromethyl groups makes the 2-Fluoro-3,6-bis(trifluoromethyl)pyridine ring exceptionally electron-deficient.

This compound can be used as a precursor to synthesize more complex ligands. For instance, the fluorine atom can be substituted with another heterocyclic ring (like a pyrazole (B372694) or another pyridine) via a nucleophilic substitution or a cross-coupling reaction. The resulting bidentate or tridentate ligands can then be used to form stable complexes with transition metals like iridium(III) or platinum(II). orgsyn.orgnih.gov The strong electron-withdrawing nature of the CF₃ groups can tune the energy levels of the metal complex's frontier molecular orbitals (HOMO and LUMO), which in turn influences the color and efficiency of the light emission. This makes such ligands valuable for developing new phosphorescent emitters for next-generation displays and lighting.

Role in Agrochemical Intermediate Synthesis and Structure-Reactivity Relationships

The field of agrochemicals is one of the largest application areas for trifluoromethyl-substituted pyridines. nih.gov The inclusion of a trifluoromethyl group can significantly enhance the efficacy and metabolic stability of a pesticide.

While 2-Fluoro-3,6-bis(trifluoromethyl)pyridine is not a final agrochemical product itself, it serves as a highly valuable intermediate. The structure-reactivity relationships inherent in this molecule are key to its utility. The two CF₃ groups are powerfully electron-withdrawing, which has two major consequences:

Activation of the Ring for Synthesis: As discussed, the CF₃ groups activate the C2-fluorine for displacement. This is a crucial synthetic step, allowing for the facile attachment of the complex side chains that constitute the final active agrochemical ingredient. This high reactivity allows for efficient and high-yield manufacturing processes. nih.govjst.go.jp

Modification of Biological Activity: The CF₃ groups significantly increase the lipophilicity of the molecule. This property helps the potential agrochemical to penetrate the waxy outer layers of insects or plant leaves, enhancing its bioavailability and effectiveness. Furthermore, the strong C-F bonds are resistant to metabolic degradation by enzymes within the target pest or in the environment, which can lead to a longer-lasting effect.

Many commercial agrochemicals feature a trifluoromethylpyridine core. For example, compounds containing a 6-(trifluoromethyl)pyridine moiety are common. nih.gov The synthesis of these complex molecules often relies on the reactivity of precursors like 2-chloro- or 2-fluoro-(trifluoromethyl)pyridines. google.com 2-Fluoro-3,6-bis(trifluoromethyl)pyridine is an advanced version of such a building block, offering a scaffold with even more pronounced electronic and physicochemical properties for the discovery of new and more effective crop protection agents.

| Compound Name | Type | Key Structural Feature |

|---|---|---|

| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Flupyrsulfuron-methyl | Herbicide | 2-amino-4-(methoxy)-6-(trifluoromethyl)pyrimidine |

| Sulfoxaflor | Insecticide | [1-[6-(Trifluoromethyl)pyridin-3-yl]ethyl]-λ⁶-sulfanylidene]cyanamide |

| Picoxystrobin | Fungicide | Methyl (E)-3-methoxy-2-[2-({6-[trifluoromethyl]pyridin-2-yl}oxymethyl)phenyl]acrylate |

| Fluazinam | Fungicide | 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |

Chemical Transformations to Novel Agrochemical Scaffolds

The primary synthetic utility of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine in the agrochemical sector lies in the facile displacement of its C2-fluorine atom by various nucleophiles. This reaction serves as a linchpin for constructing more complex molecules with desired biological activities. The two CF3 groups significantly activate the C2 position for nucleophilic aromatic substitution (SNAr), enabling reactions that would be difficult with less fluorinated pyridines.

Key transformations for developing agrochemical scaffolds include:

O-Arylation: Reaction with phenols or substituted phenols leads to the formation of pyridyl aryl ethers. This linkage is a common feature in many commercial herbicides and fungicides. For instance, the reaction with a substituted phenol (B47542) can yield a scaffold analogous to those found in herbicides that target protoporphyrinogen (B1215707) oxidase (PPO).

N-Arylation: Amines, anilines, and other nitrogen-based nucleophiles can readily displace the fluorine atom to form 2-amino-pyridine derivatives. These structures are crucial for developing insecticides and fungicides. Sulfoxaflor, an insecticide, features a substituted amino group on a trifluoromethylpyridine core, highlighting the importance of this transformation. researchoutreach.org

S-Alkylation/Arylation: Thiol-based nucleophiles can be employed to introduce sulfur linkages, leading to pyridyl thioethers. This class of compounds has shown promise in various pesticidal applications.

The table below summarizes representative transformations of a generic 2-fluoro-bis(trifluoromethyl)pyridine precursor into key agrochemical scaffolds.

Table 1: Representative Transformations for Agrochemical Scaffolds

| Nucleophile | Reagent Example | Reaction Conditions | Resulting Scaffold | Potential Agrochemical Class |

|---|---|---|---|---|

| Oxygen | 4-Hydroxyphenoxyacetic acid | Base (e.g., K2CO3), Aprotic Solvent (e.g., DMF), Heat | Pyridyl Aryl Ether | Herbicide |

| Nitrogen | 2-Amino-4-chloroaniline | Palladium Catalyst, Base, Solvent (e.g., Toluene) | 2-Aminopyridine Derivative | Insecticide, Fungicide |

These reactions demonstrate the compound's role as a versatile platform for accessing a diverse range of molecular architectures essential for modern crop protection. nih.gov The high demand for trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, underscores the industrial importance of these building blocks in synthesizing multiple crop-protection products. jst.go.jpresearchoutreach.org

Investigation of Structural Modifications on Chemical Reactivity Profiles

The reactivity of the 2-Fluoro-3,6-bis(trifluoromethyl)pyridine system is profoundly influenced by its substitution pattern. The number and position of the strongly electronegative trifluoromethyl groups are the primary determinants of the molecule's chemical behavior.

Effect of CF3 Groups: The two CF3 groups at positions 3 and 6 exert a powerful inductive electron-withdrawing effect. This effect significantly lowers the electron density of the pyridine ring, making it highly electrophilic. The C2 and C4 positions are particularly activated towards nucleophilic attack. The presence of two CF3 groups, as in 2-Chloro-3,6-bis(trifluoromethyl)pyridine, renders the C2-chloro group highly activated for displacement by nucleophiles. cphi-online.com

Role of the C2-Fluoro Substituent: The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, often showing higher reactivity than its chloro-analogue due to the C-F bond's ability to stabilize the transition state. This allows reactions to proceed under milder conditions.

Impact of Additional Substituents: Introducing other functional groups onto the pyridine ring can further modulate its reactivity. An electron-donating group (e.g., an amino or methoxy (B1213986) group) would decrease the ring's electrophilicity, potentially making nucleophilic substitution more difficult. Conversely, adding another electron-withdrawing group would further enhance its reactivity.

The table below illustrates how structural modifications can be expected to alter the reactivity of the pyridine core towards a standard nucleophile.

Table 2: Predicted Reactivity Profiles Based on Structural Modifications

| Compound | Key Structural Feature | Predicted Effect on SNAr Reactivity at C2 | Rationale |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)pyridine (B1301170) | One CF3 group | High | Strong electron-withdrawing effect from one CF3 group activates the ring. |

| 2-Fluoro-3,6-bis(trifluoromethyl)pyridine | Two CF3 groups | Very High | Additive electron-withdrawing effects from two CF3 groups greatly enhance ring electrophilicity. |

| 2-Fluoro-4-amino-3,6-bis(trifluoromethyl)pyridine | Electron-donating group (NH2) | Moderate | The donating effect of the amino group partially counteracts the withdrawing effect of the CF3 groups. |

Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for the fine-tuning of molecular properties in the development of new functional molecules. rsc.org

Exploration in Supramolecular Chemistry and Molecular Recognition (Chemical Aspects)

The unique electronic properties of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. The introduction of fluorine into molecular systems is known to influence their self-assembly behavior, often leading to more stable and robust lattices. researchgate.net

The chemical features of this molecule that are relevant to supramolecular assembly include:

Halogen Bonding: The electron-deficient nature of the pyridine ring can polarize the C-F bond, making the fluorine atom a potential halogen bond donor. More significantly, if the fluorine is substituted for a heavier halogen like chlorine or bromine, that position becomes a strong halogen bond donor site, capable of interacting with Lewis bases.

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Its basicity is significantly reduced by the adjacent CF3 groups, but it can still participate in interactions with strong hydrogen bond donors.

π-Stacking Interactions: Highly fluorinated aromatic rings often engage in unique π-π stacking interactions, driven by electrostatic complementarity between the electron-poor fluorinated ring and an electron-rich aromatic system. This can be exploited to direct the assembly of complex architectures.

Fluorous Interactions: The trifluoromethyl groups can participate in "fluorous" interactions, a tendency for highly fluorinated molecules to segregate from non-fluorinated hydrocarbon domains. researchgate.net This can drive phase separation and the formation of compartmentalized supramolecular structures.

These non-covalent interactions could enable the use of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine derivatives as building blocks for constructing functional supramolecular materials, such as liquid crystals, organic frameworks, and molecular sensors. The self-assembly of such fluorinated components can be directed by metal coordination or other specific intermolecular forces to create complex, three-dimensional structures. nsf.gov

Future Directions in Fluorine Chemistry for Pyridine Systems

The field of fluorine chemistry, particularly as it applies to pyridine and other heterocyclic systems, is continually evolving, driven by the persistent demand for novel molecules in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Future research directions are likely to focus on several key areas:

Greener and More Efficient Synthesis: There is a strong emphasis on developing more environmentally friendly and cost-effective methods for synthesizing fluorinated pyridines. This includes vapor-phase reactions to reduce solvent waste and the development of catalysts that can operate under milder conditions with higher selectivity. nih.govjst.go.jp

Late-Stage Fluorination: A significant challenge is the development of methods to introduce fluorine or fluorinated groups into complex molecules at a late stage of the synthesis. uni-muenster.de This would allow for the rapid generation of diverse analogues of existing drugs or agrochemicals, accelerating the discovery process. chemeurope.com

Novel Fluorinated Groups: Research is moving beyond the trifluoromethyl group to explore other fluorine-containing moieties that can impart unique properties. The site-selective introduction of groups like the difluoromethyl (CF2H) group is of particular interest for fine-tuning the properties of bioactive molecules. uni-muenster.dechemeurope.com

Applications in Materials Science: The distinctive electronic and thermal properties of fluorinated pyridines make them attractive for advanced materials. nbinno.com Future work will likely see their increased use in the development of organic light-emitting diodes (OLEDs), high-performance polymers, and robust coatings where chemical and thermal stability are paramount. nbinno.com

Biocatalysis: The use of enzymes for selective fluorination and for transformations on fluorinated substrates is a nascent but promising field. Biocatalytic methods could offer unparalleled selectivity and milder reaction conditions, addressing some of the current challenges in fluorine chemistry.

The continued innovation in synthetic methodologies and a deeper understanding of the fundamental properties of organofluorine compounds will ensure that fluorinated pyridines, including advanced intermediates like 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, remain at the forefront of chemical research and development. researchgate.net

Conclusions and Future Outlook for 2 Fluoro 3,6 Bis Trifluoromethyl Pyridine Research

Summary of Key Advances in its Synthesis and Reactivity

The synthesis of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043) and related structures has seen considerable progress, moving from harsh, classical methods to more refined strategies. Key advances are centered on fluorination techniques and the exploitation of its inherent reactivity.

Synthesis: Initial routes to fluorinated pyridines often involved high-temperature reactions with aggressive fluorinating agents. acs.org Modern advancements provide more controlled and versatile methods. A prominent strategy involves the fluorination of pre-functionalized pyridine (B92270) rings. For instance, the conversion of a 2-chloro-6-(trichloromethyl)pyridine derivative to a 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) can be achieved using fluorinating agents like anhydrous hydrogen fluoride (B91410), sometimes in the presence of a catalyst such as antimony halides. google.comgoogle.com This process typically involves both the fluorination of the trichloromethyl group and the exchange of the chlorine on the ring. google.com

Another key approach is leveraging nucleophilic aromatic substitution (SNAr). The precursor, 2-Chloro-3,6-bis(trifluoromethyl)pyridine, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two trifluoromethyl groups. cphi-online.com This allows for the displacement of the 2-chloro substituent with a fluoride source to yield the target compound.

Recent innovations in C-H functionalization offer a more direct route. Methods using reagents like silver(II) fluoride (AgF2) have been developed for the site-selective fluorination of pyridines at the position adjacent to the nitrogen atom, offering a milder alternative to traditional methods. acs.orgnih.gov

| Synthetic Strategy | Precursor Example | Key Reagents | Typical Conditions | Reference |

| Halogen Exchange (Halex) | 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride (HF) | 70-150°C, 2-4 MPa | google.comgoogle.com |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | Potassium Fluoride (KF) | High Temperature, Polar Aprotic Solvent | cphi-online.com |

| Direct C-H Fluorination | 3,6-bis(trifluoromethyl)pyridine | Silver(II) Fluoride (AgF2) | Ambient Temperature | acs.orgnih.gov |

Reactivity: The reactivity of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine is dominated by the electron-deficient nature of the pyridine ring. The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions. This is a significant advance because SNAr reactions with fluoropyridines are substantially faster than with their chloro-analogs; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for the facile introduction of a wide array of nucleophiles (N-, O-, S-, and C-based) under mild conditions to create a diverse library of functionalized pyridine derivatives. acs.org This "fluorination-SNAr" sequence has become a powerful tool for the late-stage functionalization of complex molecules. acs.org

Persistent Challenges in Highly Fluorinated Pyridine Chemistry

Despite significant progress, the chemistry of highly fluorinated pyridines is fraught with challenges that continue to test the ingenuity of synthetic chemists.

Regioselectivity: Achieving selective functionalization at specific positions on the pyridine ring remains a primary hurdle. The inherent electronic properties of pyridine direct reactions to the C2, C4, and C6 positions, making selective C3 (meta) functionalization particularly difficult. researchgate.net While new strategies are emerging, developing general and predictable methods for all positions is an ongoing challenge. uni-muenster.dechemeurope.com

Harsh Reaction Conditions: Many foundational methods for introducing fluorine or trifluoromethyl groups rely on hazardous reagents (e.g., anhydrous HF) and require high temperatures and pressures, limiting functional group tolerance and raising safety concerns. google.com

Precursor Availability: The synthesis of complex molecules often depends on the availability of suitably substituted pyridine precursors. The preparation and isolation of these starting materials can be a multi-step and inefficient process, creating a bottleneck for research. acs.org

Hydrodefluorination: In subsequent transformations of fluorinated pyridines, such as the catalytic hydrogenation to form fluorinated piperidines, the undesired cleavage of the strong C-F bond (hydrodefluorination) is a common and problematic side reaction. nih.gov

Safety and Handling: Fluorine chemistry requires specialized equipment and protocols due to the reactivity and potential toxicity of many fluorinating agents. This can be a barrier to entry for non-specialist laboratories and complicates industrial scale-up.

Proposed Future Research Trajectories and Methodological Innovations

Addressing the existing challenges requires a multi-pronged approach focused on methodological innovation. Future research is likely to be concentrated in the following areas:

Catalytic C-H Functionalization: Expanding the scope of transition-metal-catalyzed, photocatalytic, and radical-based methods will be crucial for achieving previously difficult regioselective C-H functionalizations under milder conditions. researchgate.net This would enable the direct installation of fluorine and other groups, bypassing the need for pre-functionalized substrates.

Late-Stage Fluorination: The development of new reagents and protocols for late-stage fluorination is of paramount importance, particularly for the pharmaceutical and agrochemical industries. acs.org This allows for the rapid generation of fluorinated analogs of biologically active compounds, accelerating drug discovery.

Flow Chemistry: The use of continuous flow reactors can mitigate many of the safety risks associated with hazardous fluorinating agents by minimizing the volume of reactive material at any given time. Flow chemistry can also improve reaction efficiency and control over reaction parameters like temperature and pressure.

Computational Chemistry: Quantum chemical calculations and predictive modeling will play an increasingly important role in understanding the electronic structure and reactivity of fluorinated pyridines. rsc.org These computational tools can help rationalize reaction outcomes, predict regioselectivity, and guide the design of new catalysts and reagents.

Novel Fluorinating Reagents: The quest for safer, more selective, and more user-friendly fluorinating agents is a perpetual goal in fluorine chemistry. The development of new electrophilic and nucleophilic fluorine sources will continue to drive innovation in the field.

Broader Impact on Chemical Synthesis and Fluorine Science

The research centered on compounds like 2-Fluoro-3,6-bis(trifluoromethyl)pyridine has a profound impact that extends beyond its immediate chemical sub-discipline.

Enabling Drug Discovery and Agrochemicals: The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemistry. researchgate.net Methods developed for the synthesis and functionalization of highly fluorinated pyridines directly enable the creation of novel pharmaceuticals and crop protection agents with improved properties, such as enhanced metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com

Advancing Materials Science: The exceptional thermal and chemical stability conferred by the carbon-fluorine bond makes fluorinated pyridines attractive building blocks for advanced materials. nbinno.com They are being incorporated into high-performance polymers, liquid crystals, and materials for organic electronics like OLEDs, where their unique electronic properties can be harnessed. nbinno.com

Driving Synthetic Innovation: The unique challenges posed by fluorine chemistry act as a powerful catalyst for the development of new synthetic methodologies. Innovations in C-H activation, catalysis, and reaction design, initially developed to tackle fluorinated pyridines, often find broad applicability across all of organic synthesis. acs.orgresearchgate.net

Deepening Fundamental Understanding: Studying these highly electron-deficient and sterically demanding molecules provides fundamental insights into chemical bonding, aromaticity, and reaction mechanisms. rsc.org The extreme electronic perturbations caused by multiple fluorine-containing substituents allow chemists to probe the limits of established chemical principles and discover new reactivity patterns.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-3,6-bis(trifluoromethyl)pyridine, and how do reaction conditions impact yield and purity?

Answer: The synthesis typically involves multi-step halogenation and trifluoromethylation. A common approach includes:

Pyridine Ring Functionalization : Starting with a pyridine precursor, fluorination at the 2-position is achieved using agents like KF/18-crown-6 under anhydrous conditions.

Trifluoromethylation : Introduction of trifluoromethyl groups at positions 3 and 6 via Ullmann-type coupling or radical trifluoromethylation using CuI or photoredox catalysts.

Purification : Recrystallization or column chromatography ensures high purity.

Q. Key Reaction Conditions :

Q. What spectroscopic and computational methods are critical for characterizing 2-Fluoro-3,6-bis(trifluoromethyl)pyridine?

Answer:

- ¹H/¹⁹F NMR : Fluorine environments (δ ~ -60 to -70 ppm for CF₃; δ ~ -180 ppm for C-F) confirm substitution patterns .

- X-ray Crystallography : Resolves steric effects from bulky trifluoromethyl groups.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during trifluoromethylation to avoid byproducts?

Answer:

- Directing Groups : Use temporary protecting groups (e.g., boronic esters) to block undesired positions.

- Catalytic Tuning : Pd(0) catalysts with bulky ligands (e.g., XPhos) favor coupling at electron-deficient sites.

- Kinetic Monitoring : In situ IR or NMR tracks intermediate formation to adjust conditions dynamically .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

Purity Analysis : Ensure >98% purity via HPLC-MS; trace impurities (e.g., residual Cu from synthesis) may skew results.

Comparative Studies : Benchmark against analogs (e.g., 4-Bromo-2,6-bis(trifluoromethyl)pyridine) to isolate structural determinants of activity .

Q. What strategies are effective in designing derivatives for enhanced enzyme inhibition or receptor binding?

Answer:

- Substituent Engineering : Replace fluorine with electron-withdrawing groups (e.g., NO₂) to strengthen π-π stacking.

- Bioisosteric Replacement : Swap CF₃ with SF₅ to enhance lipophilicity without steric hindrance.

- Fragment-Based Design : Use X-ray co-crystal structures to guide modifications at the 3- and 6-positions .

Q. How can computational models predict the reactivity of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine in cross-coupling reactions?

Answer:

- DFT/Molecular Dynamics : Simulate transition states to identify favorable coupling pathways (e.g., Suzuki vs. Stille).

- Solvent Effect Modeling : COSMO-RS predicts solvent interactions affecting activation barriers.

- Machine Learning : Train models on existing trifluoromethylpyridine reaction datasets to forecast yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.